molecular formula C17H21NO3 B12216324 4-(morpholin-4-ylmethyl)-6-(propan-2-yl)-2H-chromen-2-one CAS No. 887210-33-5

4-(morpholin-4-ylmethyl)-6-(propan-2-yl)-2H-chromen-2-one

Cat. No.: B12216324
CAS No.: 887210-33-5
M. Wt: 287.35 g/mol
InChI Key: NBHMMCLNWZXIOG-UHFFFAOYSA-N
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Description

4-(morpholin-4-ylmethyl)-6-(propan-2-yl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a morpholine ring and an isopropyl group attached to the chromen-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholin-4-ylmethyl)-6-(propan-2-yl)-2H-chromen-2-one typically involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through nucleophilic substitution of a suitable leaving group (e.g., halide) with morpholine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

4-(morpholin-4-ylmethyl)-6-(propan-2-yl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the morpholine ring.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(morpholin-4-ylmethyl)-6-(propan-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-(morpholin-4-ylmethyl)-6-(propan-2-yl)-2H-chromen-2-one can be compared with other similar compounds, such as:

    2-Dimethylamino-2-(4-methylbenzyl)-1-(4-morpholin-4-yl-phenyl): This compound also contains a morpholine ring and exhibits similar chemical properties.

    1-Morpholin-4-yl-2-(2-nitro-phenyl)-ethanone: Another morpholine-containing compound with distinct biological activities.

    2-(4-Isopropyl-phenyl)-1-morpholin-4-yl-ethanethione: Shares the isopropyl group and morpholine ring, but with different core structure.

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

887210-33-5

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

4-(morpholin-4-ylmethyl)-6-propan-2-ylchromen-2-one

InChI

InChI=1S/C17H21NO3/c1-12(2)13-3-4-16-15(9-13)14(10-17(19)21-16)11-18-5-7-20-8-6-18/h3-4,9-10,12H,5-8,11H2,1-2H3

InChI Key

NBHMMCLNWZXIOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=O)C=C2CN3CCOCC3

solubility

41.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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